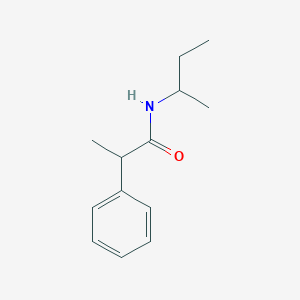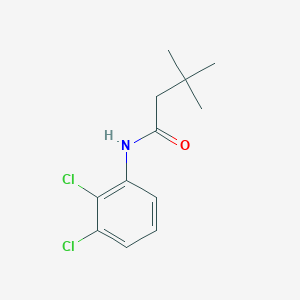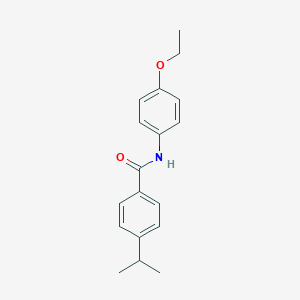
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide, also known as GW3965, is a synthetic compound that belongs to the class of liver X receptor (LXR) agonists. It was first discovered in 2005 and has since been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer.
Mechanism of Action
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide acts as a selective agonist of liver X receptors (LXR), which are nuclear receptors that play a key role in cholesterol metabolism and inflammation. Activation of LXR by 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide leads to the upregulation of genes involved in cholesterol efflux, including ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), resulting in the reduction of atherosclerotic plaque formation. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), leading to the suppression of inflammation.
Biochemical and Physiological Effects:
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to have several biochemical and physiological effects in animal models. It has been shown to increase high-density lipoprotein (HDL) cholesterol levels and reduce low-density lipoprotein (LDL) cholesterol levels, resulting in the improvement of lipid profiles. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to reduce macrophage infiltration and foam cell formation, leading to the reduction of atherosclerotic plaque formation. Moreover, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide in lab experiments is its high selectivity for LXR, which allows for the specific activation of LXR signaling pathways. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide. One potential application is in the treatment of atherosclerosis and other cardiovascular diseases. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Another potential application is in the treatment of diabetes and other metabolic disorders. Additional studies are needed to determine the mechanism of action and potential side effects of 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide in these conditions. Moreover, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to have anti-cancer effects in vitro and in vivo, suggesting its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects in cancer patients.
Synthesis Methods
The synthesis of 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide involves several steps, starting from the reaction of 2-naphthylamine with 2-bromoethanol to form 2-(2-naphthylamino)ethanol. The intermediate is then reacted with ethylene oxide to produce 3-(2-naphthylamino)propylene glycol, which is further reacted with 4-chlorobenzoyl chloride to form 3-(2-naphthylamino)propylene benzamide. Finally, the compound is treated with sodium ethoxide in ethanol to yield 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide.
Scientific Research Applications
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to have anti-inflammatory, anti-atherogenic, and anti-diabetic effects in animal models. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
properties
Product Name |
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide |
|---|---|
Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(2-ethoxyethoxy)-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C21H21NO3/c1-2-24-12-13-25-20-9-5-8-18(15-20)21(23)22-19-11-10-16-6-3-4-7-17(16)14-19/h3-11,14-15H,2,12-13H2,1H3,(H,22,23) |
InChI Key |
NUONZRMSRYKMOM-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)

![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)


![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)